molecular formula C22H16BNO2 B3026816 (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid CAS No. 1133057-98-3

(9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid

Cat. No.: B3026816
CAS No.: 1133057-98-3
M. Wt: 337.2 g/mol
InChI Key: NJKCFLBYPCPLOS-UHFFFAOYSA-N
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Description

(9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a carbazole moiety, which is further substituted with a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that require specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid depends on its application. In organic electronics, the compound functions by facilitating charge transport through its conjugated system. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar structure but with a phenyl group instead of a naphthalene ring.

    (9-(Anthracen-2-yl)-9H-carbazol-3-yl)boronic acid: Contains an anthracene ring instead of a naphthalene ring.

    (9-(Biphenyl-2-yl)-9H-carbazol-3-yl)boronic acid: Features a biphenyl group in place of the naphthalene ring.

Uniqueness

(9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid is unique due to the presence of both a naphthalene ring and a carbazole moiety, which confer specific electronic properties. This makes it particularly useful in applications requiring efficient charge transport and light emission.

Properties

IUPAC Name

(9-naphthalen-2-ylcarbazol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BNO2/c25-23(26)17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKCFLBYPCPLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133057-98-3
Record name [9-(Naphthalen-2-yl)-9H-carbazol-3-yl]boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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